molecular formula C8H4ClIN2 B11840367 4-Chloro-6-iodocinnoline

4-Chloro-6-iodocinnoline

Cat. No.: B11840367
M. Wt: 290.49 g/mol
InChI Key: BJLHPOWATJQHAQ-UHFFFAOYSA-N
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Description

4-Chloro-6-iodocinnoline is a heterocyclic aromatic compound that contains both chlorine and iodine substituents on a cinnoline ring. Cinnoline is a nitrogen-containing bicyclic compound, which is part of the larger class of diazines. The presence of both chlorine and iodine atoms makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodocinnoline typically involves the halogenation of cinnoline derivatives. One common method includes the use of iodine and chlorine sources in the presence of a catalyst. For example, the reaction of 4-chlorocinnoline with iodine monochloride (ICl) can yield this compound under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-iodocinnoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield 4-methoxy-6-iodocinnoline, while coupling reactions can produce various aryl-substituted cinnoline derivatives.

Scientific Research Applications

4-Chloro-6-iodocinnoline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodocinnoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary, but typically include inhibition or activation of specific biological processes.

Comparison with Similar Compounds

  • 4-Chloro-6-iodoquinoline
  • 4-Chloro-6-iodopyridazine
  • 4-Chloro-6-iodophthalazine

Comparison: 4-Chloro-6-iodocinnoline is unique due to its specific substitution pattern on the cinnoline ring Compared to similar compounds like 4-Chloro-6-iodoquinoline, it may exhibit different reactivity and biological activity due to the differences in ring structure and electronic properties

Properties

Molecular Formula

C8H4ClIN2

Molecular Weight

290.49 g/mol

IUPAC Name

4-chloro-6-iodocinnoline

InChI

InChI=1S/C8H4ClIN2/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H

InChI Key

BJLHPOWATJQHAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=CN=N2)Cl

Origin of Product

United States

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